molecular formula C9H9FO3 B1441914 Methyl 3-fluoro-5-hydroxy-4-methylbenzoate CAS No. 1215031-99-4

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

Cat. No. B1441914
M. Wt: 184.16 g/mol
InChI Key: XGUDTZGRCCTTMQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a chemical compound with the CAS Number: 1215031-99-4 . It has a molecular weight of 184.17 and its molecular formula is C9H9FO3 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is 1S/C9H9FO3/c1-5-7 (10)3-6 (4-8 (5)11)9 (12)13-2/h3-4,11H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Health Aspects of Related Compounds

  • Methyl Paraben and Its Effects : Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been extensively studied for its antimicrobial properties in foods, drugs, and cosmetics. It is considered practically non-toxic and non-irritating to the skin in populations with normal skin. Studies have shown no evidence of carcinogenic, mutagenic, or teratogenic effects, pointing to its safety for use in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Behavior of Parabens

  • Occurrence and Fate of Parabens : Research on parabens, which share functional groups with methyl 3-fluoro-5-hydroxy-4-methylbenzoate, indicates their widespread presence in aquatic environments due to their use in various consumer products. Despite relatively effective elimination in wastewater treatments, parabens persist at low concentrations in effluents and surface waters, raising concerns about their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Applications

  • Synthesis of Fluorinated Biphenyl : A practical synthesis of 2-fluoro-4-bromobiphenyl, which is relevant to the discussion on fluorinated aromatic compounds like methyl 3-fluoro-5-hydroxy-4-methylbenzoate, highlights the challenges and advancements in synthesizing fluorinated compounds for pharmaceutical applications. This research underscores the importance of developing cost-effective and environmentally friendly synthesis methods for such compounds (Qiu, Gu, Zhang, & Xu, 2009).

Toxicity and Environmental Impact

  • Toxicology of Paraben Esters : Recent studies have focused on the endocrine toxicity, absorption, and human exposure to paraben esters, compounds related to methyl 3-fluoro-5-hydroxy-4-methylbenzoate. These studies highlight the need for detailed evaluation of potential health risks associated with the use of parabens in bodycare cosmetics, including their role in breast cancer incidence, male reproductive functions, and the development of malignant melanoma (Darbre & Harvey, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUDTZGRCCTTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717149
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-fluoro-5-hydroxy-4-methylbenzoate

CAS RN

1215031-99-4
Record name Methyl 3-fluoro-5-hydroxy-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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